molecular formula C9H13FN4 B1299115 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine CAS No. 247225-85-0

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1299115
CAS No.: 247225-85-0
M. Wt: 196.22 g/mol
InChI Key: KAQNJNCWGVBSTN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H13FN4 and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine ring attached to the 2-position.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of protein kinases can affect various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound interacts with nucleic acids, potentially affecting DNA and RNA synthesis and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways that regulate cell survival and proliferation. It can also inhibit cell migration and invasion, which are critical processes in cancer metastasis. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of protein kinases, which leads to the disruption of phosphorylation-dependent signaling pathways. This compound can bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target proteins. Additionally, this compound can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions and potentially irreversible changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as organ toxicity, immune suppression, and behavioral changes. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperidine group.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, influencing their activity. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of both the fluorine atom and the piperidine ring, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNJNCWGVBSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353563
Record name 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-85-0
Record name 5-Fluoro-2-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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